molecular formula C8H4BrF5O B2896873 2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide CAS No. 2149591-35-3

2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide

Cat. No. B2896873
CAS RN: 2149591-35-3
M. Wt: 291.015
InChI Key: HABVXRHERUPNTC-UHFFFAOYSA-N
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Description

“2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide” is a chemical compound with the molecular formula C8H4BrF5O . It has a molecular weight of 291.01 . The compound is typically in a liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H4BrF5O/c9-3-4-1-2-5 (7 (11)6 (4)10)15-8 (12,13)14/h1-2H,3H2 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

As mentioned earlier, “this compound” can undergo Friedel-Crafts polymerization . This reaction involves the use of an aluminum chloride catalyst to form a polymer .


Physical And Chemical Properties Analysis

“this compound” is a liquid at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources retrieved.

Scientific Research Applications

Palladium-Catalyzed Trifluoroethylation

This process involves the use of fluorinated moieties, such as the trifluoromethyl group, which are critical in drug design due to their lipophilic electron-withdrawing capabilities. A study by Zhao and Hu (2012) delves into the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters, showcasing an alternative method for preparing (2,2,2-trifluoroethyl)arenes. This method emphasizes the significant role of fluorinated groups in medicinal chemistry (Zhao & Hu, 2012).

Aryne Route to Trifluoromethoxylated Naphthalenes

Research by Schlosser and Castagnetti (2001) explores the "aryne" route for synthesizing 1- and 2-(trifluoromethoxy)naphthalenes. This method involves the treatment of bromo-(trifluoromethoxy)benzene with lithium diisopropylamide, highlighting a novel pathway to trifluoromethoxylated compounds (Schlosser & Castagnetti, 2001).

Synthesis of High-Spin Cationic States

The synthesis and characterization of all-para-brominated oligo(N-phenyl-m-aniline)s demonstrate the potential for creating materials with unique electronic properties. This study by Ito et al. (2002) provides insights into the structural and redox properties of these compounds, relevant for applications in electronic materials (Ito et al., 2002).

Trifluoromethoxylation of Aliphatic Substrates

Marrec et al. (2010) discuss a direct trifluoromethoxylation method for aliphatic substrates using 2,4-dinitro(trifluoromethoxy)benzene. This technique represents the first example of nucleophilic displacement of the trifluoro-methoxy group from an activated aromatic ring, showcasing a novel approach to aliphatic trifluoromethyl ethers (Marrec et al., 2010).

Asymmetric Intermolecular Bromotrifluoromethoxylation

Guo et al. (2017) have developed an asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes. This method utilizes trifluoromethyl arylsulfonate as a new trifluoromethoxylation reagent, demonstrating a scalable and operationally simple process for the synthesis of trifluoromethoxylated organic molecules (Guo et al., 2017).

Safety and Hazards

“2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide” is considered hazardous. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gear . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

1-(bromomethyl)-2,4-difluoro-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-3-4-1-2-5(10)7(6(4)11)15-8(12,13)14/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABVXRHERUPNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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